3-Fluoro-2-methyl-4-(trifluoromethyl)aniline
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Overview
Description
3-Fluoro-2-methyl-4-(trifluoromethyl)aniline is an organic compound belonging to the class of aromatic amines It features a benzene ring substituted with a fluoro group, a methyl group, and a trifluoromethyl group, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-4-(trifluoromethyl)aniline typically involves the introduction of the fluoro and trifluoromethyl groups onto an aniline derivative. One common method involves the nitration of 2-methyl-4-(trifluoromethyl)aniline followed by reduction to yield the desired product. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and reducing agents such as iron powder or catalytic hydrogenation for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient catalysts and separation techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
3-Fluoro-2-methyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism by which 3-Fluoro-2-methyl-4-(trifluoromethyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to improved efficacy and reduced side effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)aniline: Similar structure but with different substitution pattern, leading to distinct chemical properties and reactivity.
2-Methyl-3-(trifluoromethyl)aniline: Another closely related compound with a different position of the fluoro group.
4-Fluoro-2-(trifluoromethyl)aniline: Similar in structure but with the fluoro group at a different position, affecting its chemical behavior.
Uniqueness
3-Fluoro-2-methyl-4-(trifluoromethyl)aniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both fluoro and trifluoromethyl groups can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7F4N |
---|---|
Molecular Weight |
193.14 g/mol |
IUPAC Name |
3-fluoro-2-methyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F4N/c1-4-6(13)3-2-5(7(4)9)8(10,11)12/h2-3H,13H2,1H3 |
InChI Key |
AJPCWPVUWZNTSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(F)(F)F)N |
Origin of Product |
United States |
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